2-[(3-Phenoxyphenyl)methylidene]indene-1,3-dione
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Overview
Description
2-[(3-Phenoxyphenyl)methylidene]indene-1,3-dione is a chemical compound that belongs to the class of indane-1,3-dione derivatives. These compounds are known for their versatile applications in various fields such as medicinal chemistry, organic electronics, and photopolymerization . The structure of this compound includes an indene-1,3-dione core with a phenoxyphenyl group attached, making it a valuable scaffold for further chemical modifications and applications.
Preparation Methods
The synthesis of 2-[(3-Phenoxyphenyl)methylidene]indene-1,3-dione typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting indane-1,3-dione with 3-phenoxybenzaldehyde in the presence of a base such as piperidine or pyridine . The reaction is usually conducted in a solvent like ethanol or methanol under reflux conditions. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2-[(3-Phenoxyphenyl)methylidene]indene-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohols or hydrocarbons.
Substitution: The phenoxy group in the compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
2-[(3-Phenoxyphenyl)methylidene]indene-1,3-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-[(3-Phenoxyphenyl)methylidene]indene-1,3-dione involves its interaction with various molecular targets and pathways. The compound’s active methylene group allows it to act as an electron acceptor, making it effective in electron transfer processes. In biological systems, it may interact with enzymes and receptors, leading to its observed biological activities .
Comparison with Similar Compounds
2-[(3-Phenoxyphenyl)methylidene]indene-1,3-dione can be compared with other indane-1,3-dione derivatives such as:
Indanone: Known for its use in the design of biologically active compounds like Donepezil and Indinavir.
2-Arylidene-indan-1,3-dione derivatives: These compounds have shown potential anticancer activity and are studied for their drug-likeness properties.
2-[(4,7-dimethoxynaphthalen-1-yl)methylidene]-1H-indene-1,3(2H)-dione: This compound is explored for its antitumor activity in cervical cancer.
The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in various scientific fields.
Properties
IUPAC Name |
2-[(3-phenoxyphenyl)methylidene]indene-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14O3/c23-21-18-11-4-5-12-19(18)22(24)20(21)14-15-7-6-10-17(13-15)25-16-8-2-1-3-9-16/h1-14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVWFOXMCIXCAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C=C3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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